molecular formula C21H21NO5 B6607957 rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid CAS No. 2672502-24-6

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid

Cat. No.: B6607957
CAS No.: 2672502-24-6
M. Wt: 367.4 g/mol
InChI Key: SSJRHGSLKJGQFV-PKOBYXMFSA-N
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Description

Rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article examines the compound's synthesis, biological characterization, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C21H21NO4
  • Molecular Weight : 353.40 g/mol
  • LogP : 4.1
  • Polar Surface Area : 67 Ų
  • Hydrogen Bond Acceptors/Donors : 3/1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate protective groups and stereochemical considerations to achieve the desired configuration. The compound is synthesized from commercially available starting materials through established synthetic routes.

Pharmacological Profile

Research has indicated that this compound exhibits significant activity at various monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). The biological evaluation has shown that it possesses a high affinity for these transporters, which is critical for its potential use in treating disorders related to dopamine dysregulation such as addiction and depression.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits the uptake of dopamine and norepinephrine. The inhibition constants (K_i) for DAT and NET have been reported as follows:

TransporterK_i (nM)
DAT4.69
NET78.4
SERT155

These results suggest that the compound may have a therapeutic window for conditions such as ADHD or depression where modulation of these neurotransmitter systems is beneficial .

In Vivo Studies

In vivo studies involving locomotor activity in rodent models have shown that the compound significantly increases locomotor activity compared to control conditions. This effect is dose-dependent and suggests potential stimulant-like properties:

Dose (mg/kg)Distance Traveled (cm)
10300
30600
100800

These findings indicate that this compound may influence dopaminergic pathways similarly to traditional stimulants but with a potentially longer duration of action .

Case Studies

Several studies have explored the effects of this compound in various contexts:

  • Locomotor Activity Study : A study assessed the impact of different doses on locomotor activity in mice. The results indicated significant increases in activity levels at higher doses, demonstrating its potential as a stimulant agent.
  • Cocaine Discrimination Assay : In another study, compounds similar to this compound were tested for their ability to mimic cocaine's effects in trained rats. Results suggested that these compounds could generalize cocaine-like effects, indicating their potential role in addiction treatment .

Scientific Research Applications

Organic Synthesis

The compound is frequently utilized in organic synthesis due to its stability and reactivity. It serves as an intermediate in the synthesis of various biologically active molecules. The Fmoc group is particularly valuable for protecting amines during peptide synthesis, allowing for selective reactions without unwanted side reactions.

Medicinal Chemistry

Research indicates that rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid exhibits several biological activities:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating cellular signaling and metabolism.
  • Antitumor Activity : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Properties : Its carboxylic acid groups may contribute to anti-inflammatory effects by modulating inflammatory pathways.
  • Neuroprotective Effects : Ongoing investigations into its neuroprotective properties suggest applications in treating neurodegenerative diseases.

Pharmaceutical Development

The unique structural characteristics allow for the development of novel pharmaceuticals targeting various diseases. Its potential as a therapeutic agent is being explored in drug discovery programs focusing on cancer and inflammatory diseases.

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of this compound on different cancer cell lines. The results indicated significant cell death in breast and colon cancer cells, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

In vitro studies assessed the neuroprotective effects of the compound against oxidative stress-induced neuronal cell death. The findings demonstrated that the compound could reduce cell death and promote neuronal survival, highlighting its potential application in neurodegenerative disease therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-(3R,4R)-1-Fmoc-3-hydroxypiperidine-4-carboxylic acid, and how can stereochemical integrity be maintained?

Methodological Answer: The compound is synthesized via Fmoc protection of the piperidine nitrogen, followed by functionalization of the 3-hydroxy and 4-carboxylic acid groups. Key steps include:

  • Fmoc Protection : Use [(9H-fluoren-9-yl)methoxy]carbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) to protect the secondary amine .
  • Hydroxyl Group Handling : Avoid dehydration by using mild acidic/basic conditions during purification (e.g., silica gel chromatography with ethyl acetate/hexane gradients) .
  • Stereochemical Control : Employ chiral auxiliaries or enantioselective catalysis during ring formation. Monitor optical rotation and chiral HPLC (e.g., Chiralpak® columns) to confirm enantiomeric excess .

Q. How should researchers mitigate stability risks during storage and handling?

Methodological Answer:

  • Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group or oxidation of the hydroxyl moiety .
  • Incompatible Materials : Avoid strong acids/bases (risk of Fmoc deprotection) and oxidizing agents (risk of hydroxyl group oxidation). Use glass or PTFE containers instead of reactive metals .
  • Decomposition Monitoring : Regularly analyze via TLC or LC-MS for byproducts like fluorenylmethanol (indicative of Fmoc cleavage) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 265–300 nm (Fmoc absorption) .
  • Structural Confirmation :
    • NMR : Assign peaks for the Fmoc aromatic protons (δ 7.2–7.8 ppm), piperidine protons (δ 3.0–4.5 ppm), and hydroxyl group (broad singlet, δ 1.5–2.5 ppm) .
    • HRMS : Confirm molecular ion [M+H]⁺ at m/z 381.43 (calculated for C₂₂H₂₃NO₅) .

Advanced Research Questions

Q. How can researchers resolve the racemic mixture to obtain enantiopure (3R,4R) and (3S,4S) forms for structure-activity studies?

Methodological Answer:

  • Chiral Resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralcel® OD-H) and isocratic elution (hexane:isopropanol = 90:10, 0.1% TFA) .
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., L-tartaric acid) to separate diastereomers .
  • Validation : Compare optical rotation values with literature data for enantiopure analogs (e.g., [α]D²⁵ = +15° for (3R,4R)) .

Q. What strategies can address contradictory bioactivity data in peptide mimetic studies?

Methodological Answer:

  • Structural Analogs : Compare activity with derivatives like (R)-3-((Fmoc)amino)-4-(phenylthio)butanoic acid (antioxidant properties) to identify critical functional groups .
  • Conformational Analysis : Perform molecular dynamics simulations to assess how the 3-hydroxy and 4-carboxylic acid groups influence binding to targets (e.g., enzymes, receptors) .
  • Data Normalization : Control for batch-to-batch variability in stereochemical purity using chiral HPLC and adjust bioactivity metrics accordingly .

Q. How can the environmental and toxicological profile of this compound be assessed for lab safety?

Methodological Answer:

  • Ecotoxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) due to limited data on aquatic toxicity .
  • Degradation Studies : Use UV/H₂O₂ advanced oxidation processes to track decomposition products (e.g., fluorenylmethanol) via LC-MS .
  • Waste Disposal : Neutralize with dilute NaOH (pH 7–8) before incineration to minimize hazardous byproducts .

Properties

IUPAC Name

(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-19-11-22(10-9-17(19)20(24)25)21(26)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-19,23H,9-12H2,(H,24,25)/t17-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJRHGSLKJGQFV-PKOBYXMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@H]1C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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